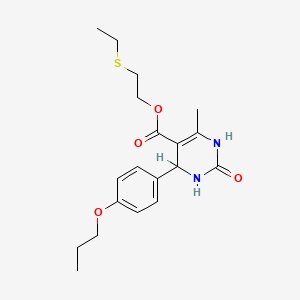

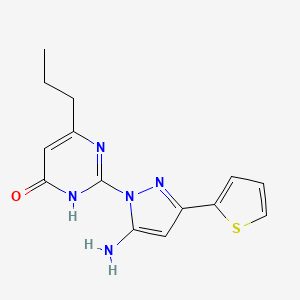

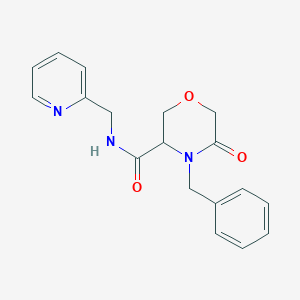

![molecular formula C11H20N2O B2602262 1-[4-[(E)-Pent-2-enyl]piperazin-1-yl]ethanone CAS No. 2419108-28-2](/img/structure/B2602262.png)

1-[4-[(E)-Pent-2-enyl]piperazin-1-yl]ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Innovative Synthesis Techniques : Studies have developed efficient methods for synthesizing derivatives of piperazine, including compounds similar to "1-[4-[(E)-Pent-2-enyl]piperazin-1-yl]ethanone". These methods have been optimized for better yields and eco-friendly processes, utilizing microwave-assisted synthesis and electrochemical methods to create novel compounds with potential biological activities (Said et al., 2020), (Nematollahi & Amani, 2011).

Structural Characterization and Analysis : Research has focused on the detailed structural analysis of synthesized compounds, including X-ray crystallography and Hirshfeld Surface Analysis (HAS), to understand the molecular conformations and potential interactions of these compounds (Said et al., 2020).

Biological Activities and Applications

Antitumor and Anticancer Properties : Several studies have synthesized and evaluated piperazine derivatives for their antitumor and anticancer activities, particularly against breast cancer cells. Compounds showing significant antiproliferative effects have been identified, offering a basis for developing new therapeutic agents (Yurttaş et al., 2014).

Antimicrobial and Antifungal Effects : New chalcones containing piperazine moiety have been synthesized and shown to exhibit potent antimicrobial activities against various bacteria and fungi, suggesting their potential as novel antimicrobial agents (Tomar et al., 2007).

Antipsychotic Potential : Research into the pharmacological evaluation of biphenyl moiety linked with aryl piperazine has led to the identification of compounds with significant anti-dopaminergic and anti-serotonergic activity, indicating their potential use as antipsychotic medications (Bhosale et al., 2014).

Pain Management : A novel σ1 receptor antagonist, identified through the synthesis of a new series of pyrazoles, has been reported as a clinical candidate for pain management, highlighting the therapeutic applications of piperazine derivatives in treating pain (Díaz et al., 2020).

Wirkmechanismus

Target of Action

Similar compounds have been found to target poly (adp-ribose) polymerase in human breast cancer cells .

Mode of Action

More research is needed to fully understand the interaction of this compound with its targets .

Biochemical Pathways

Similar compounds have been found to affect pathways related to cell viability in human breast cancer cells .

Pharmacokinetics

These properties would impact the bioavailability of the compound, determining how much of the compound reaches its target sites in the body .

Result of Action

Similar compounds have been found to cause a loss of cell viability in human breast cancer cells .

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action .

Biochemische Analyse

Biochemical Properties

1-[4-[(E)-Pent-2-enyl]piperazin-1-yl]ethanone plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress responses and metabolic pathways. The compound’s piperazine ring can form hydrogen bonds and hydrophobic interactions with amino acid residues in enzyme active sites, influencing enzyme activity and stability .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling proteins such as kinases and phosphatases, leading to alterations in downstream signaling cascades. Additionally, it can affect the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can act as an inhibitor or activator of specific enzymes, depending on the context. It binds to enzyme active sites through hydrogen bonding and hydrophobic interactions, altering the enzyme’s conformation and activity. This can lead to changes in metabolic flux and the regulation of biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade under others, leading to variations in its biochemical activity. Long-term exposure to the compound can result in adaptive cellular responses and potential changes in cellular homeostasis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or reducing oxidative stress. At higher doses, it can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating a dosage-dependent response .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle, leading to changes in energy production and cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation can affect its biochemical activity and interactions with target biomolecules .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its interactions with specific biomolecules and modulate its biochemical effects .

Eigenschaften

IUPAC Name |

1-[4-[(E)-pent-2-enyl]piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O/c1-3-4-5-6-12-7-9-13(10-8-12)11(2)14/h4-5H,3,6-10H2,1-2H3/b5-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLRIRLOFUKUWKN-SNAWJCMRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCN1CCN(CC1)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/CN1CCN(CC1)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

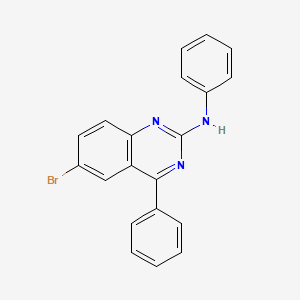

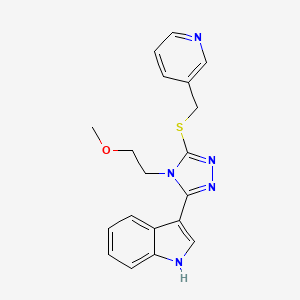

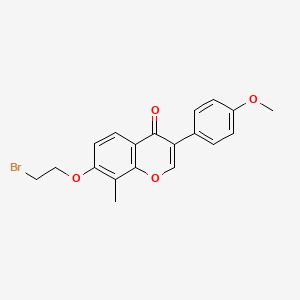

![4-(Trifluoromethyl)-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B2602185.png)

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(2-methoxyphenyl)propanamide](/img/structure/B2602189.png)